molecular formula C7H11NO2S B8608355 1-Acetyl-3-acetylthioazetidine

1-Acetyl-3-acetylthioazetidine

Cat. No.: B8608355
M. Wt: 173.24 g/mol
InChI Key: AENQFVHCCWZTBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is synthesized via silica gel column chromatography (eluent: chloroform-acetone) with a moderate yield of 51.8% . Its primary application is as a precursor for 3-mercaptoazetidine hydrochloride, a compound of interest in pharmaceutical synthesis due to its thiol functionality . Key spectral data include distinct ¹H-NMR signals at δ 1.87 (s, 3H, acetyl CH₃) and 2.35 (s, 3H, acetylthio CH₃), with a molecular formula of C₇H₁₁NO₂S (MW: 173.23 g/mol) .

Properties

Molecular Formula

C7H11NO2S

Molecular Weight

173.24 g/mol

IUPAC Name

S-(1-acetylazetidin-3-yl) ethanethioate

InChI

InChI=1S/C7H11NO2S/c1-5(9)8-3-7(4-8)11-6(2)10/h7H,3-4H2,1-2H3

InChI Key

AENQFVHCCWZTBD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(C1)SC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. 1-Acetylazetidine-3-thiol (14)
  • Structure : Differs by replacing the acetylthio (-SAc) group with a free thiol (-SH).
  • Synthesis : Produced via acidic hydrolysis (1N HCl, reflux) of 1-Acetyl-3-acetylthioazetidine .
  • Properties: Molecular formula C₅H₉NOS (MW: 131.19 g/mol). Lacks detailed melting point or spectral data but serves as a reactive intermediate for further derivatization .
  • Key Difference : The free thiol enhances nucleophilicity, making it more reactive than the acetylthio-protected analogue .
2.2. 3-Acetoxy-1-Acetylazetidine (CAS 143329-27-5)
  • Structure : Contains an acetoxy (-OAc) group instead of acetylthio (-SAc) at the 3-position.
  • Properties: Molecular formula C₇H₁₁NO₃ (MW: 157.17 g/mol).
  • Applications : Used in coordination chemistry and as a building block for heterocyclic compounds .
2.3. 2-(1-Acetylazetidin-3-yl)thio-1,3-thiazoline (12k)
  • Structure : Features a thiazoline ring fused to the azetidine moiety.
  • Properties : Molecular formula C₁₀H₁₃N₂OS₂ (MW: 257.35 g/mol). Crystalline solid (mp: 63–64°C) with ESI-MS data confirming sodium adducts (m/z 351.0582) .
2.4. 1-Benzhydrylazetidin-3-amine Hydrochloride
  • Structure : Substituted with a benzhydryl (diphenylmethyl) group and an amine at the 3-position.
  • Properties : Molecular formula C₁₆H₁₇N₂Cl (MW: 272.78 g/mol). The aromatic groups enhance lipophilicity, making it suitable for central nervous system-targeted pharmaceuticals .
  • Applications : Investigated as a precursor for antipsychotic or analgesic agents .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Synthesis Yield Applications
This compound C₇H₁₁NO₂S 173.23 - Acetyl, Acetylthio 51.8% Thiol precursor
1-Acetylazetidine-3-thiol (14) C₅H₉NOS 131.19 - Acetyl, Thiol Not specified Reactive intermediate
3-Acetoxy-1-Acetylazetidine C₇H₁₁NO₃ 157.17 - Acetyl, Acetoxy Not specified Heterocyclic synthesis
2-(1-Acetylazetidin-3-yl)thio-1,3-thiazoline (12k) C₁₀H₁₃N₂OS₂ 257.35 63–64 Acetyl, Thiazoline Not specified Not specified
1-Benzhydrylazetidin-3-amine HCl C₁₆H₁₇N₂Cl 272.78 - Benzhydryl, Amine Not specified CNS drug precursor

Key Research Findings

  • Reactivity : The acetylthio group in this compound facilitates controlled release of thiols under acidic conditions, whereas acetoxy or benzoyl derivatives exhibit greater stability .
  • Synthetic Efficiency : Moderate yields (51.8%) for this compound suggest room for optimization compared to higher-yield azetidine syntheses in other studies .

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